molecular formula C17H15N3S2 B2369027 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine CAS No. 477886-23-0

4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine

Cat. No.: B2369027
CAS No.: 477886-23-0
M. Wt: 325.45
InChI Key: RUXWZUFJJXOZKN-UHFFFAOYSA-N
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Description

4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with methylsulfanyl and phenylsulfanyl groups, as well as a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the methylsulfanyl and phenylsulfanyl groups through nucleophilic substitution reactions. The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The phenylsulfanyl group can be reduced to a thiol.

    Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridinyl group can participate in π-π stacking interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyridine
  • 4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrazine

Uniqueness

4-((Methylsulfanyl)methyl)-6-(phenylsulfanyl)-2-(2-pyridinyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(methylsulfanylmethyl)-6-phenylsulfanyl-2-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S2/c1-21-12-13-11-16(22-14-7-3-2-4-8-14)20-17(19-13)15-9-5-6-10-18-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXWZUFJJXOZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC(=N1)C2=CC=CC=N2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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